molecular formula C20H19F3N2O4 B2368216 5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005051-33-1

5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B2368216
CAS No.: 1005051-33-1
M. Wt: 408.377
InChI Key: CVDMCJKLBADQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic organic compound that belongs to the class of tetrahydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amidine and a β-dicarbonyl compound.

    Introduction of the trifluoromethyl group: This step might involve the use of a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Benzylation of the phenyl group: This can be done using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-6-phenyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one: Lacks the benzyloxy group.

    5-acetyl-6-(4-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in 5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one might confer unique properties such as increased lipophilicity and enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

5-acetyl-4-hydroxy-6-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O4/c1-12(26)16-17(24-18(27)25-19(16,28)20(21,22)23)14-7-9-15(10-8-14)29-11-13-5-3-2-4-6-13/h2-10,16-17,28H,11H2,1H3,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDMCJKLBADQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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